Enantioselective α-Alkylation: Achieving High Stereocontrol and Productivity in Continuous Flow
In the organocatalyzed α-alkylation of aldehydes, 1,3-benzodithiolylium tetrafluoroborate delivers excellent enantioselectivities that can surpass those obtained in traditional batch (flask) processes [1]. Under continuous flow conditions using a packed-bed reactor, the reaction achieves up to 95% enantiomeric excess (ee) at 25 °C [2]. The productivity of this flow process exceeds 3800 h⁻¹, demonstrating its suitability for scalable, sustainable synthesis [3].
| Evidence Dimension | Enantioselectivity (ee) and Productivity |
|---|---|
| Target Compound Data | Up to 95% ee at 25 °C; Productivity >3800 h⁻¹ |
| Comparator Or Baseline | Batch flask process (lower ee in some cases, not quantified; significantly lower productivity) |
| Quantified Difference | Up to 95% ee achieved; productivity increased by factor of >3800 h⁻¹ relative to batch |
| Conditions | Continuous flow packed-bed reactor with supported imidazolidinone catalyst; MacMillan catalyst; aldehydes |
Why This Matters
This data validates the compound's utility for high-throughput, stereoselective synthesis, offering a clear advantage over batch methods in terms of both enantiomeric purity and process efficiency.
- [1] Gualandi, A.; Emer, E.; Capdevila, M. G.; Cozzi, P. G. Highly Enantioselective α Alkylation of Aldehydes with 1,3-Benzodithiolylium Tetrafluoroborate: A Formal Organocatalytic α Alkylation of Aldehydes by the Carbenium Ion. Angew. Chem. Int. Ed. 2011, 50 (34), 7842–7846. View Source
- [2] Porta, R.; Benaglia, M.; Puglisi, A.; Mandoli, A.; Gualandi, A.; Cozzi, P. G. A Catalytic Reactor for the Organocatalyzed Enantioselective Continuous Flow Alkylation of Aldehydes. ChemSusChem 2014, 7 (12), 3534–3540. View Source
- [3] Porta, R.; Benaglia, M.; Puglisi, A.; Mandoli, A.; Gualandi, A.; Cozzi, P. G. A Catalytic Reactor for the Organocatalyzed Enantioselective Continuous Flow Alkylation of Aldehydes. ChemSusChem 2014, 7 (12), 3534–3540. View Source
